6-(3-phenylpropyl)oximino naltrexone 6-(3-phenylpropyl)oximino naltrexone
Brand Name: Vulcanchem
CAS No.: 127227-11-6
VCID: VC0162743
InChI: InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1
SMILES: C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Molecular Formula: C29H34N2O4
Molecular Weight: 474.6 g/mol

6-(3-phenylpropyl)oximino naltrexone

CAS No.: 127227-11-6

Main Products

VCID: VC0162743

Molecular Formula: C29H34N2O4

Molecular Weight: 474.6 g/mol

6-(3-phenylpropyl)oximino naltrexone - 127227-11-6

CAS No. 127227-11-6
Product Name 6-(3-phenylpropyl)oximino naltrexone
Molecular Formula C29H34N2O4
Molecular Weight 474.6 g/mol
IUPAC Name (4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Standard InChI InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1
Standard InChIKey WTBLSYMDUIKZHR-WSDVTMMXSA-N
Isomeric SMILES C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O
SMILES C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Canonical SMILES C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Synonyms 6-(3-phenylpropyl)oximino naltrexone
NPC 836
NPC-836
PubChem Compound 9578326
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator